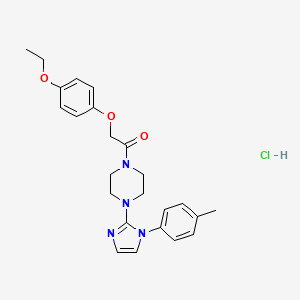

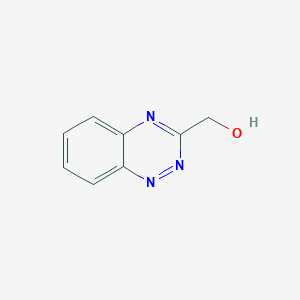

1,2,4-Benzotriazin-3-ylmethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,2,4-Benzotriazin-3-ylmethanol” is a chemical compound with the CAS Number: 342410-94-0 . It has a molecular weight of 161.16 and is typically available in powder form .

Molecular Structure Analysis

The molecular structure of “1,2,4-Benzotriazin-3-ylmethanol” is represented by the InChI code: 1S/C8H7N3O/c12-5-8-9-6-3-1-2-4-7(6)10-11-8/h1-4,12H,5H2 . This indicates that the compound contains 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.

Physical And Chemical Properties Analysis

“1,2,4-Benzotriazin-3-ylmethanol” is a powder that is stored at room temperature .

Aplicaciones Científicas De Investigación

Optical and Magnetic Properties

Researchers have found that 1,3-Diaryl-1,4-dihydro-1,2,4-benzotriazin-4-yls, related to 1,2,4-Benzotriazin-3-ylmethanol, demonstrate air stability and interesting magnetic properties. The optical properties of these compounds are notable for their absorption bands across the UV and visible spectrum, leading to broadband emission. This feature is particularly valuable for materials science, where these compounds can be utilized in the development of organic electronics and photonic devices due to their broadband emission capabilities (Karecla et al., 2017). Another study highlighted the synthesis of a novel benzotriazinyl radical with magnetic susceptibility obeying the Curie–Weiss law, suggesting its potential in magneto-structural correlation studies (Takahashi et al., 2015).

Environmental Applications

Benzotriazoles, including compounds structurally related to 1,2,4-Benzotriazin-3-ylmethanol, are identified as corrosion inhibitors used in various industrial applications. A study on the occurrence and removal of benzotriazoles in municipal wastewater highlights the environmental impact of these compounds. The research suggests the need for effective wastewater treatment methods to manage these pollutants, pointing to the importance of understanding the environmental behavior and treatment of benzotriazole derivatives (Reemtsma et al., 2010).

Synthetic Applications

The versatility of 1,2,4-Benzotriazin-3-ylmethanol derivatives in synthetic chemistry is demonstrated through their application in the synthesis of complex organic compounds. For example, nickel-catalyzed denitrogenative alkyne insertion into 1,2,3-benzotriazin-4(3H)-ones offers a pathway to synthesize a wide range of substituted 1(2H)-isoquinolones. This method leverages the denitrogenative activation of the triazinone moiety, showcasing the utility of benzotriazin derivatives in facilitating novel synthetic routes (Miura et al., 2008).

Safety and Hazards

The safety information for “1,2,4-Benzotriazin-3-ylmethanol” indicates that it has several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Mecanismo De Acción

Target of Action

The primary target of 1,2,4-Benzotriazin-3-ylmethanol is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages present in polysaccharides such as starch and glycogen .

Mode of Action

1,2,4-Benzotriazin-3-ylmethanol interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose absorbed into the bloodstream .

Biochemical Pathways

By inhibiting α-glucosidase, 1,2,4-Benzotriazin-3-ylmethanol affects the carbohydrate digestion pathway . This results in a decrease in postprandial hyperglycemia (high blood sugar levels after meals), which is beneficial for managing diabetes mellitus .

Result of Action

The molecular effect of 1,2,4-Benzotriazin-3-ylmethanol’s action is the inhibition of α-glucosidase, leading to a decrease in the breakdown of complex carbohydrates . On a cellular level, this results in a reduction in glucose absorption, thereby helping to control blood glucose levels .

Propiedades

IUPAC Name |

1,2,4-benzotriazin-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-5-8-9-6-3-1-2-4-7(6)10-11-8/h1-4,12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDGZUWBMWABKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N=N2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2679935.png)

![5-[4-(1H-imidazol-1-yl)phenyl]isoxazole](/img/structure/B2679937.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide](/img/structure/B2679939.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2679942.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2679944.png)

![Spiro[3.3]heptane-2-carbaldehyde](/img/structure/B2679945.png)

![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2679957.png)